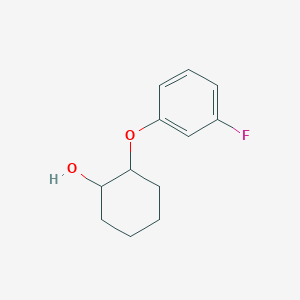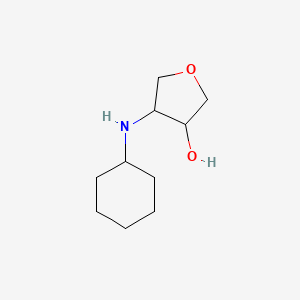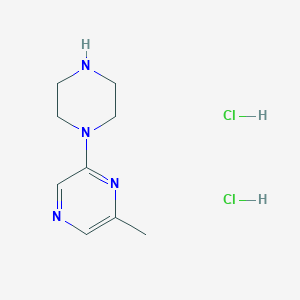![molecular formula C18H23NO3 B12272055 Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate](/img/structure/B12272055.png)
Tert-butyl1-oxospiro[indane-2,3'-piperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The spirocyclic structure, characterized by a single atom common to two rings, imparts distinct chemical and physical properties to the compound, making it a valuable target for synthetic and medicinal chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One efficient synthetic route involves the cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation and tert-butoxycarbonyl protection . The key steps include:
Cyclization: Ethyl 2-oxindoline-5-carboxylate is cyclized using a Lewis acid catalyst.
Demethylation: The resulting spirocyclic oxindole is demethylated using Raney nickel in ethanol.
Industrial Production Methods
Industrial production methods for tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of tert-butyl1-oxospiro[indane-2,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid
- 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides
- Isatin-based oxo-spiro chromene Schiff’s bases
Uniqueness
Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C18H23NO3 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
tert-butyl 3-oxospiro[1H-indene-2,3'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-6-9-18(12-19)11-13-7-4-5-8-14(13)15(18)20/h4-5,7-8H,6,9-12H2,1-3H3 |
Clé InChI |
OPQNHVHATGUFHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC2(C1)CC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271999.png)
![N-cyclopropyl-4-[(pyridin-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B12272002.png)
![6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12272010.png)
![3-(3,4-dichlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272012.png)
![1-benzyl-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272034.png)

![N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12272036.png)
![1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B12272041.png)
![2-tert-butyl-1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12272043.png)
![6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12272049.png)
![5-Methyl-3-[2-(morpholine-4-carbonyl)morpholin-4-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B12272060.png)
![N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12272064.png)

